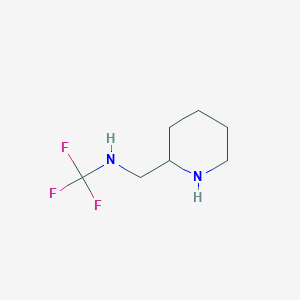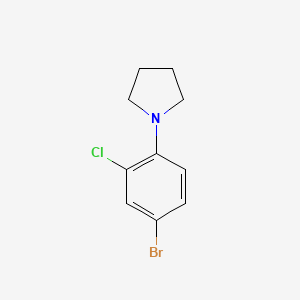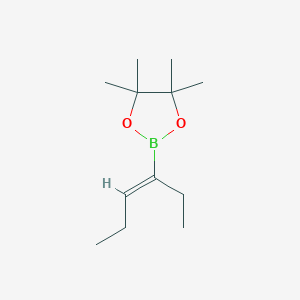
1-Bromo-3,5-dimethoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethoxy-2-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 3,5-dimethoxy-2-methylphenol.
Oxidation: Formation of 3,5-dimethoxy-2-methylbenzoquinone.
Reduction: Formation of 3,5-dimethoxy-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dimethoxy-2-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-dimethoxy-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Bromo-3,5-dimethoxybenzene: Lacks the methyl group at the 2-position.
1-Bromo-2,5-dimethoxybenzene: Has the bromine atom at the 1-position and methoxy groups at the 2- and 5-positions.
1-Bromo-3,5-dimethylbenzene: Contains methyl groups instead of methoxy groups at the 3- and 5-positions.
Uniqueness: 1-Bromo-3,5-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and make it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
62827-43-4 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
1-bromo-3,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,1-3H3 |
Clave InChI |
SVEQIWVPZWWZFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)


![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)




![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

